molecular formula C27H22N2O6 B15017414 4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate

4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate

Cat. No.: B15017414
M. Wt: 470.5 g/mol
InChI Key: RTKBASWKJNHKHH-MTDXEUNCSA-N
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Description

4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a methoxy group, and a diphenylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the Diphenylacetamido Group: This step involves the formation of an amide bond between diphenylacetic acid and an appropriate amine, followed by further functionalization to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Amines and alcohols are common products.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action.

    Industrial Applications: It may be used as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The diphenylacetamido group may enhance binding affinity to certain targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
  • 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol

Uniqueness

4-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE is unique due to its combination of a furan ring, a methoxy group, and a diphenylacetamido group. This combination of functional groups provides distinct chemical properties and potential biological activities that are not commonly found in other compounds.

Properties

Molecular Formula

C27H22N2O6

Molecular Weight

470.5 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate

InChI

InChI=1S/C27H22N2O6/c1-33-24-17-19(14-15-22(24)35-25(30)23-13-8-16-34-23)18-28-29-26(31)27(32,20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-18,32H,1H3,(H,29,31)/b28-18+

InChI Key

RTKBASWKJNHKHH-MTDXEUNCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC(=O)C4=CC=CO4

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC(=O)C4=CC=CO4

Origin of Product

United States

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